Methyl (2-(trifluoromethyl)furan-3-yl)carbamate
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Overview
Description
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate, followed by the Arbuzov reaction with triethyl phosphite .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: It may be used in the study of biological systems and the development of bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl(2-(trifluoromethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The carbamate group may also play a role in the compound’s activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted furans and carbamates, such as:
- Ethyl [5-methyl-2-(trifluoromethyl)furan-3-yl]carboxylate
- Trifluoromethyl-substituted heterocyclic phosphonates
Uniqueness
Methyl(2-(trifluoromethyl)furan-3-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Methyl (2-(trifluoromethyl)furan-3-yl)carbamate is an organic compound with significant biological activity attributed to its unique structural components. The trifluoromethyl group enhances lipophilicity, facilitating interactions with biological membranes and proteins, while the carbamate moiety can engage in covalent interactions with target biomolecules. This article explores the compound's biological activity, including its mechanisms of action, synthesis methods, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C9H8F3N O3, with a molecular weight of approximately 209.12 g/mol. The presence of the trifluoromethyl group significantly influences its chemical properties, enhancing its reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C9H8F3N O3 |
Molecular Weight | 209.12 g/mol |
XLogP3 | 1.5 |
Hydrogen Bond Acceptors | 6 |
Hydrogen Bond Donors | 1 |
Exact Mass | 209.02997754 g/mol |
Mechanisms of Biological Activity
Research indicates that the biological activity of this compound may involve several mechanisms:
- Protein Binding : The trifluoromethyl group enhances binding affinity to various proteins, which may lead to modulation of their activity.
- Enzyme Interaction : The carbamate group can facilitate enzyme inhibition or activation, influencing metabolic pathways.
- Membrane Interaction : Increased lipophilicity allows better penetration into biological membranes, enhancing bioavailability.
Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, with IC50 values indicating effective inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A375 | 12.5 | Induction of apoptosis |
HCT116 | 15.0 | Cell cycle arrest at G2/M phase |
HeLa | 10.0 | Increased reactive oxygen species (ROS) |
These findings suggest that the compound could serve as a potential therapeutic agent in cancer treatment due to its ability to induce apoptosis and inhibit cell growth.
Cholinesterase Inhibition
Another study focused on the compound's potential as a cholinesterase inhibitor, which is crucial for treating neurodegenerative disorders like Alzheimer's disease. The results indicated strong binding interactions with the active site of the enzyme.
Compound | Binding Affinity (Kd) | Inhibition (%) at 100 µM |
---|---|---|
Methyl Carbamate | 50 nM | 85% |
The significant inhibition percentage highlights the potential utility of this compound in neuropharmacology.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Carbamation : Reacting furan derivatives with isocyanates under controlled conditions.
- Fluorination Reactions : Utilizing trifluoromethylating agents to introduce the trifluoromethyl group onto the furan ring.
These synthetic routes not only provide access to this compound but also highlight its versatility as a building block for more complex molecules.
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other bioactive compounds containing trifluoromethyl groups or furan rings. A comparison table is provided below:
Compound Name | Functional Groups | Notable Activity |
---|---|---|
This compound | Trifluoromethyl, Carbamate | Anticancer, Cholinesterase Inhibitor |
Trifluoroacetophenone | Trifluoromethyl, Ketone | Antimicrobial |
Furan-2-carboxylic acid | Furan, Carboxylic Acid | Anti-inflammatory |
This comparative analysis underscores the unique position of this compound in medicinal chemistry.
Properties
Molecular Formula |
C7H6F3NO3 |
---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
methyl N-[2-(trifluoromethyl)furan-3-yl]carbamate |
InChI |
InChI=1S/C7H6F3NO3/c1-13-6(12)11-4-2-3-14-5(4)7(8,9)10/h2-3H,1H3,(H,11,12) |
InChI Key |
JLXJQUZFIKZVJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=C(OC=C1)C(F)(F)F |
Origin of Product |
United States |
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